molecular formula C13H28N2 B13274474 [(1-Ethylpyrrolidin-2-yl)methyl](2-methylpentan-3-yl)amine

[(1-Ethylpyrrolidin-2-yl)methyl](2-methylpentan-3-yl)amine

Cat. No.: B13274474
M. Wt: 212.37 g/mol
InChI Key: BCZRSVBWTKKRAV-UHFFFAOYSA-N
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Description

(1-Ethylpyrrolidin-2-yl)methylamine is a tertiary amine characterized by a pyrrolidine core substituted with an ethyl group at the 1-position and a methylpentan-3-yl group via a methylene bridge. Its molecular formula is C₁₃H₂₈N₂, with a molecular weight of 212.37 g/mol . While its exact CAS number and pharmacological applications remain unspecified in available literature, its structural features align with bioactive pyrrolidine derivatives, such as antidopaminergic agents (e.g., levosulpiride) and chiral intermediates in organic synthesis .

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpentan-3-amine

InChI

InChI=1S/C13H28N2/c1-5-13(11(3)4)14-10-12-8-7-9-15(12)6-2/h11-14H,5-10H2,1-4H3

InChI Key

BCZRSVBWTKKRAV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NCC1CCCN1CC

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction or functionalization of the pyrrolidine ring system with an ethyl substituent on the nitrogen.
  • Introduction of the aminomethyl linker at the 2-position of the pyrrolidine.
  • Coupling or substitution with the 2-methylpentan-3-yl amine moiety.

This approach usually requires multi-step organic reactions, including reductive amination, nucleophilic substitution, and chiral resolution if enantiomeric purity is targeted.

Stepwise Preparation Protocols

Synthesis of N-Ethyl-2-aminomethylpyrrolidine Intermediate

According to patent CN102442935A, a related compound, (S)-N-ethyl-2-aminomethylpyrrolidine, can be prepared via a split method involving:

  • Dripping N-ethyl-2-aminomethylpyrrolidine into a mixed solution of dextrotartaric acid, alcohol, and water.
  • Cooling the mixture to 0-30 °C and stirring for 6-24 hours.
  • Suction filtration and washing with ethanol to obtain the dextrotartrate salt.
  • Adjusting the pH of the mother liquor to 9-10 with sodium hydroxide to recover the free base.
  • Rectification to obtain the levorotatory N-ethyl-2-aminomethylpyrrolidine with >99% purity and >35% yield.

This method highlights the importance of chiral resolution and purification steps to obtain high-purity intermediates for subsequent coupling reactions.

Coupling with 2-Methylpentan-3-yl Amine

The coupling of the aminomethylpyrrolidine intermediate with the 2-methylpentan-3-yl amine group likely involves nucleophilic substitution or reductive amination steps. Although direct literature on this exact coupling is scarce, standard synthetic organic chemistry approaches apply:

  • Activation of the 2-methylpentan-3-yl amine or its precursor (e.g., halide or aldehyde derivative).
  • Reaction with the aminomethylpyrrolidine under controlled temperature and solvent conditions (commonly tetrahydrofuran or dimethylformamide).
  • Use of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation for reductive amination.
  • Purification by crystallization or chromatography to achieve high purity.

The steric hindrance posed by the bulky 2-methylpentan-3-yl group requires careful optimization of reaction conditions to maximize yield and minimize side products.

Reaction Conditions and Parameters

Step Conditions Notes
Formation of N-ethyl-2-aminomethylpyrrolidine Reaction in alcohol/water mixture, 0-30 °C, 6-24 h stirring Chiral resolution using dextrotartaric acid salt; yield >35%
Coupling with 2-methylpentan-3-yl amine Solvent: THF or DMF; temperature: ambient to reflux; reductive amination with NaBH3CN or catalytic hydrogenation Requires control of sterics; solvents chosen for solubility and reaction efficiency
Purification Filtration, ethanol washing, crystallization Ensures >95% purity for research-grade compound

Analytical and Purity Data

  • Gas chromatography (GC) confirms >99% purity for the intermediate N-ethyl-2-aminomethylpyrrolidine after chiral resolution.
  • Final product purity typically around 95-97% as supplied by chemical vendors, suitable for research purposes.
  • Molecular weight and formula confirmed by mass spectrometry and elemental analysis (212.37 g/mol, C13H28N2).

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Yield & Purity Reference
1. Synthesis of N-ethyl-2-aminomethylpyrrolidine Split method with dextrotartaric acid salt formation Alcohol/water, 0-30 °C, 6-24 h, NaOH pH adjustment Yield >35%, Purity >99% (GC)
2. Coupling with 2-methylpentan-3-yl amine Reductive amination or nucleophilic substitution THF or DMF, NaBH3CN or catalytic hydrogenation Purity ~95-97%
3. Purification Filtration, ethanol washing, crystallization Standard organic purification techniques High purity for research use

Additional Notes

  • The preparation requires careful stereochemical control, especially in the initial pyrrolidine intermediate synthesis.
  • Solvent choice and temperature control are critical to optimize reaction rates and yields.
  • The bulky alkyl substituent on the amine may reduce nucleophilicity, necessitating longer reaction times or stronger reducing agents.
  • The compound is primarily used for research purposes and is handled under controlled conditions to maintain stability and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Ethylpyrrolidin-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(1-Ethylpyrrolidin-2-yl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethylpyrrolidin-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Levosulpiride

  • Molecular Formula : C₁₅H₂₃N₃O₄S
  • Molecular Weight : 341.42 g/mol
  • Key Substituents : Ethylpyrrolidinylmethyl group linked to a benzamide moiety.
  • Activity : Potent D₂ dopamine receptor antagonist, used as an antipsychotic and antiemetic .
  • Comparison :
    • Both compounds share the ethylpyrrolidinylmethyl group, but levosulpiride’s benzamide and sulfamoyl groups enhance polarity and receptor affinity.
    • The target compound’s methylpentyl substituent confers higher lipophilicity (clogP ≈ 3.5 vs. levosulpiride’s ~1.2), suggesting divergent pharmacokinetics (e.g., blood-brain barrier penetration) .

(S)-(-)-1-Amino-2-(1'-methoxy-1'-ethylpropyl)pyrrolidine

  • Molecular Formula : C₁₁H₂₄N₂O
  • Molecular Weight : 200.33 g/mol
  • Key Substituents : Methoxy-ethylpropyl group on a chiral pyrrolidine core.
  • Activity : Stereospecific intermediate in asymmetric synthesis; biological activity uncharacterized .
  • Both compounds highlight the role of pyrrolidine stereochemistry in bioactive molecule design, though the target’s stereochemical configuration is unspecified .

Bis(1-ethyl-2-methylpropyl) Methylphosphonate

  • Molecular Formula : C₁₃H₂₈O₃P
  • Molecular Weight : 263.33 g/mol
  • Key Substituents : 2-methylpentan-3-yl groups attached to a phosphonate ester.
  • Activity : Industrial applications (e.g., flame retardants, lubricant additives) .
  • Comparison :
    • Shared 2-methylpentan-3-yl group suggests synthetic accessibility via similar alkylation protocols.
    • The phosphonate ester’s hydrolytic stability contrasts with the amine’s basicity, limiting cross-disciplinary utility .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Levosulpiride (S)-(-)-1-Amino-2-(1'-methoxy-1'-ethylpropyl)pyrrolidine Bis(1-ethyl-2-methylpropyl) Methylphosphonate
Molecular Weight 212.37 341.42 200.33 263.33
Polar Surface Area ~15 Ų ~95 Ų ~35 Ų ~50 Ų
logP (Estimated) 3.5 1.2 2.1 2.8
Bioactivity Unknown D₂ antagonist Synthetic intermediate Industrial use

Q & A

Q. How can discrepancies in adsorption or binding affinity data for this amine be systematically addressed?

  • Methodological Answer : Conflicting adsorption results (e.g., CO₂ capture efficiency) may arise from variations in pore structure or amine loading. Use Brunauer-Emmett-Teller (BET) analysis to quantify surface area changes and elemental analysis to verify nitrogen content. Statistical tools like ANOVA can identify outliers, while controlled replicate experiments under standardized pressure (e.g., 5 psi CO₂) ensure reproducibility .

Q. What mechanistic insights explain this compound’s interaction with biological targets like cannabinoid receptors?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding poses to CB1/CB2 receptors. Competitive binding assays using radiolabeled ligands (e.g., [³H]CP-55,940) quantify affinity (Kᵢ values). Structure-activity relationship (SAR) studies, such as modifying the ethylpyrrolidinyl group, reveal steric and electronic effects on receptor activation .

Q. What advanced strategies improve enantiomeric purity during synthesis?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enhances enantioselectivity. High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) validates purity, while circular dichroism (CD) spectroscopy confirms absolute configuration .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess this amine’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C. Monitor degradation via liquid chromatography-mass spectrometry (LC-MS) and quantify half-life using kinetic modeling (e.g., first-order decay). Control variables include oxygen exclusion (via nitrogen purging) and light protection .

Q. What computational methods predict the compound’s physicochemical properties (e.g., logP, pKa)?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) estimate pKa and partition coefficients (logP). Software like ACD/Labs or MarvinSuite integrates QSAR models for solubility and permeability predictions. Experimental validation via shake-flask assays (for logP) and potentiometric titration (for pKa) refines computational outputs .

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